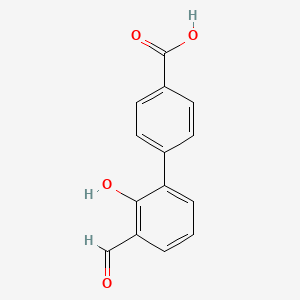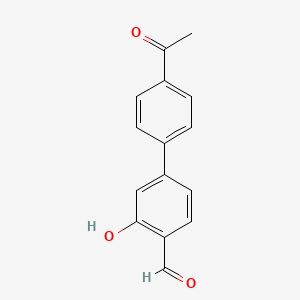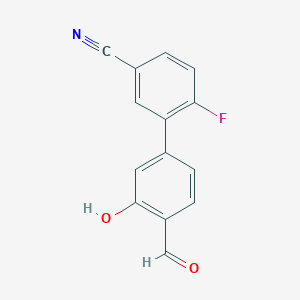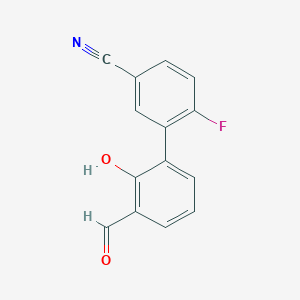
6-(4-Carboxyphenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Carboxyphenyl)-2-formylphenol, 95% (6-CFP-2-FP) is a phenolic compound with a wide range of applications in the chemical and pharmaceutical industries. It is an important intermediate in the synthesis of various drugs and chemical compounds, and is also used in the production of cosmetics and food additives. 6-CFP-2-FP is a colorless, crystalline solid with a melting point of 150-152 °C and a solubility in water of 0.2 g/L. It has a molecular formula of C13H10O5, a molecular weight of 246.22 g/mol, and a CAS number of 472-36-4.
Applications De Recherche Scientifique
6-(4-Carboxyphenyl)-2-formylphenol, 95% has been used in various scientific research applications, including in the synthesis of various drugs and chemical compounds, in the study of the mechanism of action of drugs, and in the study of biochemical and physiological effects. It has also been used in the study of the pharmacokinetics of drugs, and in the study of the structure-activity relationships of drugs.
Mécanisme D'action
6-(4-Carboxyphenyl)-2-formylphenol, 95% is thought to act as a prodrug, meaning that it is converted to an active form in the body. The exact mechanism of action of 6-(4-Carboxyphenyl)-2-formylphenol, 95% is not fully understood, but it is believed to involve the formation of a reactive intermediate, which then reacts with other molecules in the body to produce the desired effect.
Biochemical and Physiological Effects
6-(4-Carboxyphenyl)-2-formylphenol, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes involved in the metabolism of drugs, and can also inhibit the activity of enzymes involved in the biosynthesis of nucleic acids. In vivo studies have shown that it can reduce inflammation, and can also reduce the toxicity of certain drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 6-(4-Carboxyphenyl)-2-formylphenol, 95% in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize, and can be stored for long periods of time without significant degradation. The main limitation of using 6-(4-Carboxyphenyl)-2-formylphenol, 95% in laboratory experiments is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of potential future directions for research involving 6-(4-Carboxyphenyl)-2-formylphenol, 95%. These include further studies into its mechanism of action, its pharmacokinetics, and its structure-activity relationships. Additionally, further studies into its potential applications in the synthesis of drugs and chemical compounds, and its biochemical and physiological effects, could be conducted. Finally, further research into its potential use in the production of cosmetics and food additives could be conducted.
Méthodes De Synthèse
6-(4-Carboxyphenyl)-2-formylphenol, 95% can be synthesized from 4-hydroxybenzaldehyde and p-toluenesulfonic acid in a two-step process. The first step involves the oxidation of the 4-hydroxybenzaldehyde to 4-hydroxybenzoic acid using p-toluenesulfonic acid as the oxidizing agent. The second step involves the condensation of the 4-hydroxybenzoic acid with formaldehyde to form 6-(4-Carboxyphenyl)-2-formylphenol, 95%.
Propriétés
IUPAC Name |
4-(3-formyl-2-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-8-11-2-1-3-12(13(11)16)9-4-6-10(7-5-9)14(17)18/h1-8,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSCMCSEYRUMCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC=C(C=C2)C(=O)O)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685154 |
Source


|
| Record name | 3'-Formyl-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Carboxyphenyl)-2-formylphenol | |
CAS RN |
1261930-35-1 |
Source


|
| Record name | 3'-Formyl-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














